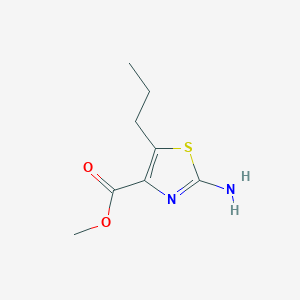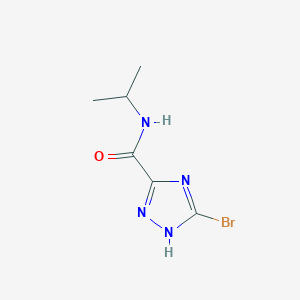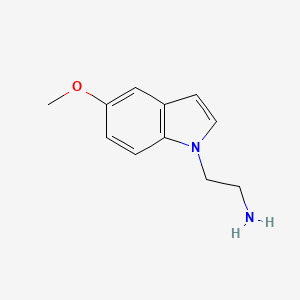![molecular formula C22H30N4O3 B603262 3-hydroxy-1-methyl-2-(4-morpholinylmethyl)-6-[(4-phenyl-1-piperazinyl)methyl]-4(1H)-pyridinone CAS No. 1676054-26-4](/img/structure/B603262.png)
3-hydroxy-1-methyl-2-(4-morpholinylmethyl)-6-[(4-phenyl-1-piperazinyl)methyl]-4(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-1-methyl-2-(4-morpholinylmethyl)-6-[(4-phenyl-1-piperazinyl)methyl]-4(1H)-pyridinone is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-methyl-2-(4-morpholinylmethyl)-6-[(4-phenyl-1-piperazinyl)methyl]-4(1H)-pyridinone typically involves multi-step organic reactions. The process begins with the preparation of the pyridinone core, followed by the introduction of the morpholine and phenylpiperazine substituents. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-hydroxy-1-methyl-2-(4-morpholinylmethyl)-6-[(4-phenyl-1-piperazinyl)methyl]-4(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyridinone core or the substituents.
Substitution: The phenylpiperazine and morpholine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce new functional groups to the phenylpiperazine or morpholine moieties.
Aplicaciones Científicas De Investigación
3-hydroxy-1-methyl-2-(4-morpholinylmethyl)-6-[(4-phenyl-1-piperazinyl)methyl]-4(1H)-pyridinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-1-methyl-2-(4-morpholinylmethyl)-6-[(4-phenyl-1-piperazinyl)methyl]-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-hydroxy-1-methyl-2-(4-morpholinylmethyl)-6-[(4-phenyl-1-piperazinyl)methyl]-4(1H)-pyridinone: shares structural similarities with other pyridinone derivatives and compounds containing morpholine and phenylpiperazine groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
1676054-26-4 |
|---|---|
Fórmula molecular |
C22H30N4O3 |
Peso molecular |
398.5g/mol |
Nombre IUPAC |
3-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)-6-[(4-phenylpiperazin-1-yl)methyl]pyridin-4-one |
InChI |
InChI=1S/C22H30N4O3/c1-23-19(15-21(27)22(28)20(23)17-25-11-13-29-14-12-25)16-24-7-9-26(10-8-24)18-5-3-2-4-6-18/h2-6,15,28H,7-14,16-17H2,1H3 |
Clave InChI |
WONLBADSHITMFR-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=O)C(=C1CN2CCOCC2)O)CN3CCN(CC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-{[4-(trifluoromethoxy)phenyl]carbamoyl}azetidine-1-carboxylate](/img/structure/B603180.png)


![N-[3-(1H-benzimidazol-2-yl)propyl]-N'-(1,3-benzodioxol-5-ylmethyl)urea](/img/structure/B603183.png)

![5-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B603186.png)
![5-amino-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B603190.png)
![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B603192.png)
![3-hydroxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinylmethyl)-4H-pyran-4-one](/img/structure/B603193.png)
![4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]butanoic acid](/img/structure/B603196.png)
![5-amino-1-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B603197.png)
![5-amino-1-[1-(1H-benzimidazol-2-yl)ethyl]-4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B603198.png)
![cyclopropyl{4-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]piperidin-1-yl}methanone](/img/structure/B603200.png)
![3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B603202.png)
